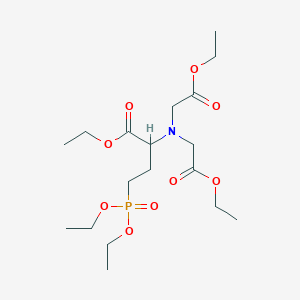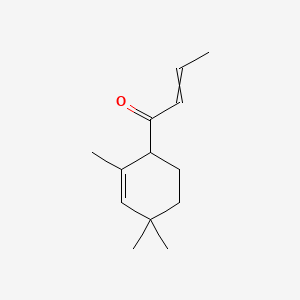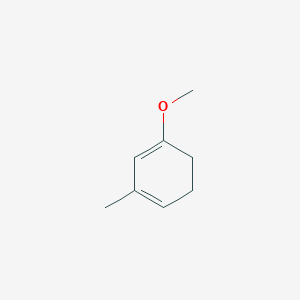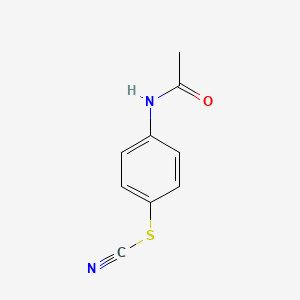
Triethyl 2-N,N-bis(ethoxycarbonylmethyl)amino-4-phosphonobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl 2-N,N-bis(ethoxycarbonylmethyl)amino-4-phosphonobutanoate is a chemical compound with the molecular formula C18H34NO9P and a molecular weight of 439.44 g/mol . This compound is known for its unique structure, which includes both phosphonate and amino functionalities, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 2-N,N-bis(ethoxycarbonylmethyl)amino-4-phosphonobutanoate typically involves the reaction of ethyl 2-bromo-4-phosphonobutanoate with N,N-bis(ethoxycarbonylmethyl)amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The final product is typically purified through techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Triethyl 2-N,N-bis(ethoxycarbonylmethyl)amino-4-phosphonobutanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The amino and phosphonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Triethyl 2-N,N-bis(ethoxycarbonylmethyl)amino-4-phosphonobutanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including as a prodrug or in drug delivery systems.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Triethyl 2-N,N-bis(ethoxycarbonylmethyl)amino-4-phosphonobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phosphonate group can mimic phosphate groups, allowing it to inhibit enzymes that utilize phosphate substrates. Additionally, the amino group can form hydrogen bonds with target molecules, enhancing its binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl 2-(ethoxycarbonylmethyl)amino-4-phosphonobutanoate
- Triethyl 2-(ethoxycarbonylmethyl)amino-4-phosphonobutanoate
Uniqueness
Triethyl 2-N,N-bis(ethoxycarbonylmethyl)amino-4-phosphonobutanoate is unique due to its dual functional groups, which provide versatility in chemical reactions and applications. Compared to similar compounds, it offers enhanced reactivity and potential for diverse applications in various fields .
Propiedades
Fórmula molecular |
C18H34NO9P |
|---|---|
Peso molecular |
439.4 g/mol |
Nombre IUPAC |
ethyl 2-[bis(2-ethoxy-2-oxoethyl)amino]-4-diethoxyphosphorylbutanoate |
InChI |
InChI=1S/C18H34NO9P/c1-6-24-16(20)13-19(14-17(21)25-7-2)15(18(22)26-8-3)11-12-29(23,27-9-4)28-10-5/h15H,6-14H2,1-5H3 |
Clave InChI |
ZNLGQRHNEMLGAR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN(CC(=O)OCC)C(CCP(=O)(OCC)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![9H-Purine, 6-[(p-fluorobenzyl)thio]-9-(tetrahydropyran-2-yl)-](/img/structure/B14753374.png)
![4-[(4-methoxyphenyl)methylene]-2-methyl-5(4H)-Oxazolone](/img/structure/B14753378.png)





![1,2-diamino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-one](/img/structure/B14753418.png)

![3-[3-(Dimethylamino)propyl]-1H-indol-5-OL](/img/structure/B14753426.png)
